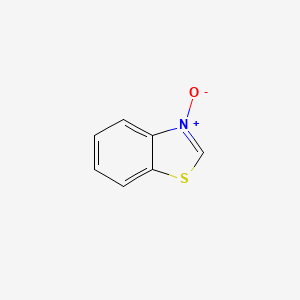![molecular formula C6H4ClN3S B13966623 4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)
4-chlorothieno[3,2-d]pyrimidin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorothieno[3,2-d]pyrimidin-6-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of a chlorine atom at the 4-position and an amine group at the 6-position of the thienopyrimidine ring system contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorothieno[3,2-d]pyrimidin-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source. This leads to the formation of 2-aminothiophenes, which are then cyclized to form the thienopyrimidine core .
Another approach involves the use of 2-nitrothiophenes as starting materials, which are reduced to form the corresponding amines. These amines are then subjected to cyclization reactions to yield the desired thienopyrimidine derivatives .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using scalable and cost-effective methods. One such method involves the use of palladium-catalyzed carbonylation reactions, which provide high yields and can be easily scaled up . The process typically involves the use of standard laboratory equipment and does not require chromatography for purification, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorothieno[3,2-d]pyrimidin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and enhance its reactivity.
Cyclization Reactions: The amine group at the 6-position can participate in cyclization reactions to form fused ring systems, which can further enhance its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Palladium Catalysts: Used in carbonylation reactions to form various derivatives.
Ammonium Formate: Used in reduction reactions to convert nitro groups to amines.
Formamide: Used as a solvent in cyclization reactions to form fused ring systems.
Major Products Formed
The major products formed from the reactions of this compound include various substituted thienopyrimidines, which exhibit diverse biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
4-Chlorothieno[3,2-d]pyrimidin-6-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-chlorothieno[3,2-d]pyrimidin-6-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . Additionally, the compound can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function .
Comparaison Avec Des Composés Similaires
4-Chlorothieno[3,2-d]pyrimidin-6-amine can be compared with other similar compounds, such as:
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar in structure but contains a bromine atom instead of an amine group.
2-Chlorothieno[3,2-d]pyrimidine: Lacks the amine group at the 6-position, resulting in different reactivity and biological activity.
Thieno[3,2-d]pyrimidine-4-amine: Contains an amine group at the 4-position instead of the 6-position, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that make it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H4ClN3S |
|---|---|
Poids moléculaire |
185.64 g/mol |
Nom IUPAC |
4-chlorothieno[3,2-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H4ClN3S/c7-6-5-3(9-2-10-6)1-4(8)11-5/h1-2H,8H2 |
Clé InChI |
CQSNOWSUHBPYHK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=C1N=CN=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)


![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)

![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)

![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)
![Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride](/img/structure/B13966591.png)




